![molecular formula C13H14NO4PS B14455584 N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide CAS No. 73452-22-9](/img/structure/B14455584.png)
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonyl group attached to a diphenylphosphinic amide, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a simpler sulfonamide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler sulfonamides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modify the function of other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the diphenylphosphinic moiety.
Diphenylphosphinic chloride: Contains the diphenylphosphinic group but lacks the methanesulfonyl group.
Sulfonamides: A broader class of compounds with similar sulfonyl functional groups.
Uniqueness
N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide is unique due to the combination of the methanesulfonyl and diphenylphosphinic groups.
Properties
CAS No. |
73452-22-9 |
|---|---|
Molecular Formula |
C13H14NO4PS |
Molecular Weight |
311.30 g/mol |
IUPAC Name |
(diphenylphosphorylamino) methanesulfonate |
InChI |
InChI=1S/C13H14NO4PS/c1-20(16,17)18-14-19(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,14,15) |
InChI Key |
CNOXMIWWHBPYPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)ONP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
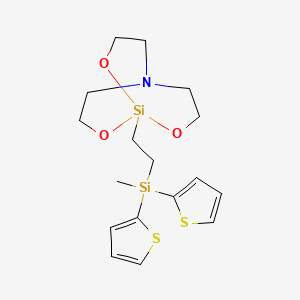
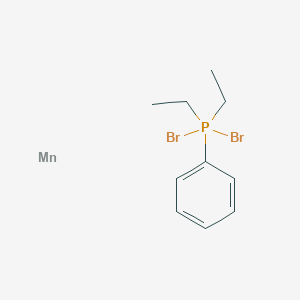
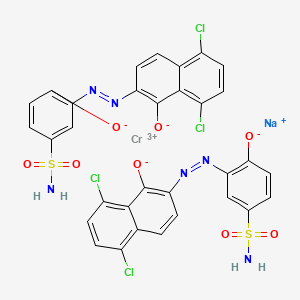
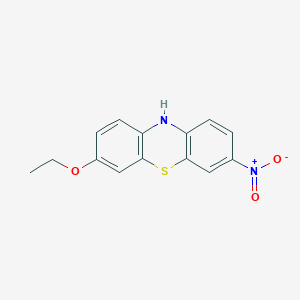
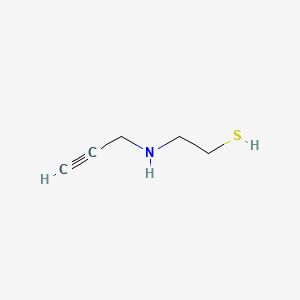
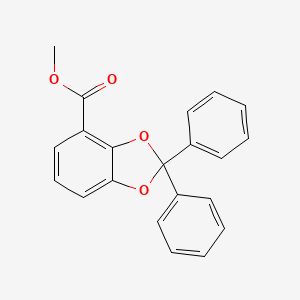
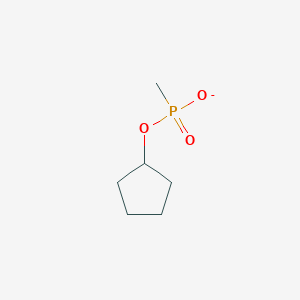
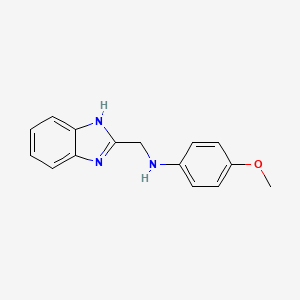
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)

